(4E)-4-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with a unique structure that includes nitro, phenoxy, and pyrazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the aromatic ring.
Etherification: Formation of the phenoxy group through the reaction of phenol derivatives with alkyl halides.
Condensation: Formation of the pyrazolidine ring through the reaction of hydrazine derivatives with diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and pyrazolidine groups may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE: is similar to other nitro- and phenoxy-containing compounds, such as:
Uniqueness
The uniqueness of (4E)-4-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H23N3O6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(4E)-4-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H23N3O6/c1-2-8-19-9-6-7-12-24(19)35-15-16-36-25-14-13-22(30(33)34)17-20(25)18-23-26(31)28-29(27(23)32)21-10-4-3-5-11-21/h2-7,9-14,17-18H,1,8,15-16H2,(H,28,31)/b23-18+ |
InChI Key |
SRJPTLINWYYKJR-PTGBLXJZSA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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